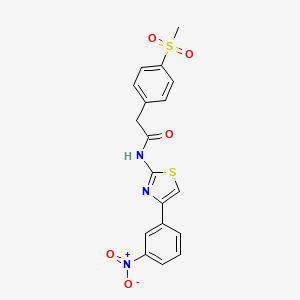

![molecular formula C14H15F3N4O2 B2772455 Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 1903170-97-7](/img/structure/B2772455.png)

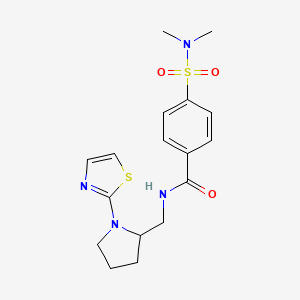

Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

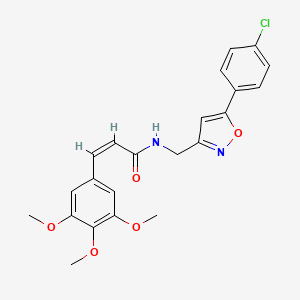

The compound is a carbamate derivative, with a cyclopentyl group, a trifluoromethyl group, and a [1,2,4]triazolo[4,3-a]pyridin-3-yl group. Carbamates are often used in medicinal chemistry due to their bioactivity . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, and the [1,2,4]triazolo[4,3-a]pyridin-3-yl group is a heterocyclic compound that may contribute to the compound’s potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group attached to a cyclopentyl ring, a trifluoromethyl group, and a [1,2,4]triazolo[4,3-a]pyridin-3-yl group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the carbamate group, the trifluoromethyl group, and the [1,2,4]triazolo[4,3-a]pyridin-3-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Antileukemic Activity and Synthesis Methods : Research has demonstrated the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which were active against P388 lymphocytic leukemia, showcasing the potential antileukemic activity of compounds within this chemical family (Anderson et al., 1988).

Novel Synthesis Approaches : Innovative synthesis methods have been developed for creating novel heterocyclic compounds, including a dipolar cycloaddition reaction to access 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, indicating their potential for treating mood disorders (Chrovian et al., 2018).

Biological Applications

CNS and Mood Disorders : A specific compound was identified as a clinical candidate for phase I clinical trials to assess safety and tolerability in healthy human subjects before initiating proof of concept studies for the treatment of mood disorders, highlighting the compound's role in CNS activity and potential therapeutic applications (Chrovian et al., 2018).

Antimicrobial and Anticancer Agents : Another aspect of research focused on the synthesis of new 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, evaluating their in vitro anticancer activity. This research revealed that certain compounds displayed moderate antitumor potential against tested subpanel tumor cell lines (Rostom et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the replication of cancer cells

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . The downstream effects of this disruption can include apoptosis or programmed cell death .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth in certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Eigenschaften

IUPAC Name |

cyclopentyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O2/c15-14(16,17)9-5-6-21-11(7-9)19-20-12(21)8-18-13(22)23-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMAVERIGIIBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

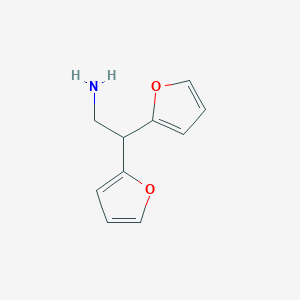

![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)

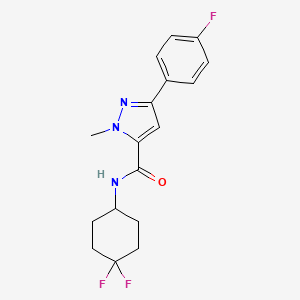

![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)

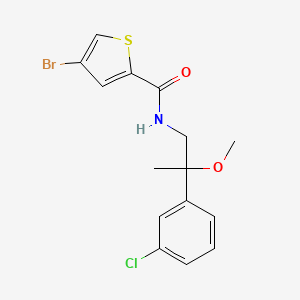

![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)